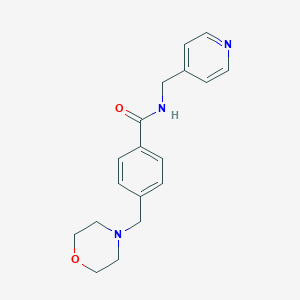
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-4 and is a member of the benzamide family. The chemical structure of MMB-4 consists of a benzene ring, a morpholine group, and a pyridine group. In
Scientific Research Applications
MMB-4 has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications of MMB-4 is its use as a fluorescence probe for the detection of metal ions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of copper ions, making it a valuable tool for environmental monitoring and biomedical research.
Mechanism of Action
The mechanism of action of MMB-4 is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between MMB-4 and metal ions results in a change in fluorescence intensity, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
MMB-4 has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMB-4 is its high selectivity and sensitivity towards the detection of metal ions. This makes it a valuable tool for environmental monitoring and biomedical research. However, the synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
Future Directions
There are several future directions for the research and development of MMB-4. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of MMB-4 in other fields, such as drug discovery and environmental monitoring. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential effects on living organisms.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of metal ions, making it a valuable tool for environmental monitoring and biomedical research. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms. There are several future directions for the research and development of MMB-4, including the development of new synthesis methods and the exploration of its potential applications in other fields.
Synthesis Methods
The synthesis of MMB-4 involves a multi-step process that starts with the reaction of 4-aminobenzonitrile with 4-pyridinecarboxaldehyde. The resulting product is then reacted with morpholine and formaldehyde to form MMB-4. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions.
properties
Product Name |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
InChI Key |
JLPBDPGMSYCDFJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)
![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)


![4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether](/img/structure/B258414.png)
amino]-N-cyclohexylacetamide](/img/structure/B258417.png)




![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)

![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)